Cas no 946210-82-8 (2,6-difluoro-N-{5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl}benzamide)

2,6-Difluoro-N-{5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl}benzamide is a fluorinated benzamide derivative featuring a thiophene-substituted oxazole moiety. This compound is of interest in medicinal chemistry and agrochemical research due to its structural versatility and potential bioactivity. The presence of fluorine atoms enhances its metabolic stability and binding affinity, while the thiophene-oxazole scaffold may contribute to interactions with biological targets. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies. The compound is typically utilized as an intermediate in the synthesis of more complex molecules, offering opportunities for further functionalization. High purity and consistent synthesis protocols ensure reliability for research applications.
2,6-difluoro-N-{5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl}benzamide structure
946210-82-8 structure
Product Name:2,6-difluoro-N-{5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl}benzamide
CAS No:946210-82-8
MF:C15H10F2N2O2S
MW:320.313909053802
CID:6239206
PubChem ID:16867622
Update Time:2025-06-11

2,6-difluoro-N-{5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2,6-difluoro-N-{5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl}benzamide
    • 2,6-difluoro-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
    • 2,6-difluoro-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide
    • 2,6-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide
    • AKOS024651873
    • 946210-82-8
    • F2493-1193
    • Inchi: 1S/C15H10F2N2O2S/c16-10-3-1-4-11(17)14(10)15(20)18-8-9-7-12(21-19-9)13-5-2-6-22-13/h1-7H,8H2,(H,18,20)
    • InChI Key: PLFFUMFOBSPOQI-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1=CC(CNC(C2C(=CC=CC=2F)F)=O)=NO1

Computed Properties

  • Exact Mass: 320.04310506g/mol
  • Monoisotopic Mass: 320.04310506g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 83.4Ų

2,6-difluoro-N-{5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl}benzamide Pricemore >>

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Additional information on 2,6-difluoro-N-{5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl}benzamide

Introduction to 2,6-difluoro-N-{5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl}benzamide (CAS No. 946210-82-8)

2,6-difluoro-N-{5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl}benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 946210-82-8, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The presence of both fluoro and thiophene substituents in its molecular structure contributes to its distinct chemical and pharmacological characteristics.

The benzamide core of this compound plays a crucial role in its interactions with biological targets. Benzamides are well-known for their ability to modulate various biological pathways, making them valuable scaffolds in medicinal chemistry. The introduction of fluorine atoms at the 2 and 6 positions of the benzene ring enhances the compound's metabolic stability and binding affinity, which are critical factors in drug design. Additionally, the incorporation of a thiophen-2-yl group and an 1,2-oxazol moiety further diversifies its pharmacological profile, potentially enabling interactions with multiple targets.

In recent years, there has been a growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The 1,2-oxazole ring is particularly noteworthy due to its presence in several bioactive natural products and synthetic drugs. Its ability to engage in hydrogen bonding and π-stacking interactions makes it an attractive component for designing molecules with enhanced binding properties. The combination of these structural elements in 2,6-difluoro-N-{5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl}benzamide suggests that it may exhibit a range of biological activities relevant to various diseases.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The introduction of fluorine atoms, for instance, often necessitates specialized reagents and techniques to ensure regioselectivity and minimize side reactions. Similarly, the formation of the oxazole ring requires careful consideration of reaction pathways to avoid unwanted byproducts. Advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one with greater efficiency and precision.

The potential applications of 2,6-difluoro-N-{5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl}benzamide are numerous, particularly in the context of oncology and anti-inflammatory therapies. Studies have shown that benzamide derivatives can inhibit enzymes involved in cancer cell proliferation and inflammation pathways. The fluorinated aromatic system may enhance these effects by improving oral bioavailability and target specificity. Additionally, the thiophene ring has been associated with antimicrobial properties, suggesting that this compound could have broader therapeutic implications.

Evidence from preclinical studies indicates that compounds with similar structural motifs can modulate key signaling pathways implicated in human diseases. For example, the oxazole ring has been found to interact with proteins involved in cell cycle regulation and apoptosis. The benzamide moiety may also contribute to these effects by serving as a hinge-binding region that facilitates receptor engagement. These findings underscore the importance of exploring derivatives like 2,6-difluoro-N-{5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl}benzamide as potential lead compounds for drug development.

The use of computational methods has further accelerated the discovery process for novel bioactive molecules. Molecular modeling techniques can predict how different structural features will influence binding affinity and selectivity. By integrating experimental data with computational insights, researchers can optimize the design of compounds like this one to maximize their therapeutic potential. This interdisciplinary approach is essential for translating laboratory discoveries into effective clinical treatments.

In conclusion, 2,6-difluoro-N-{5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl}benzamide represents a promising candidate for further investigation in medicinal chemistry. Its unique structural composition suggests multiple biological activities that could be exploited for therapeutic purposes. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that additional derivatives will be developed with enhanced efficacy and reduced toxicity profiles.

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